N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Overview
Description
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline, also known as this compound, is a useful research compound. Its molecular formula is C13H13N5 and its molecular weight is 239.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline, with the IUPAC name N-Methyl-3-(3-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline and CAS Number 108810-87-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antiproliferative effects and mechanisms of action.
- Molecular Formula : C13H13N5
- Molecular Weight : 239.282 g/mol
- SMILES Notation : CNC1=CC(=CC=C1)C1=NN2C(C)=NN=C2C=C1
- InChIKey : TZRQKMIWDSAQMS-UHFFFAOYSA-N
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds related to this compound. It has been evaluated primarily for its antiproliferative properties against various cancer cell lines.
Antiproliferative Activity
The compound demonstrates significant antiproliferative activity across multiple cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 nM to over 10 µM depending on the specific structure and modifications made to the triazolo-pyridazine framework.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
3d | HeLa | 38 | Tubulin polymerization inhibition |
3d | A549 | 43 | Induction of apoptosis via intrinsic pathway |
3d | HT-29 | 30 | Cell cycle arrest at G2/M phase |
The biological activity of this compound and its analogs has been attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Compounds similar to this aniline derivative inhibit tubulin polymerization, which is crucial for mitosis.
- Apoptosis Induction : They activate the intrinsic apoptotic pathway, leading to mitochondrial depolarization and caspase activation.
- Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at the G2/M phase.
Case Studies
A notable study outlined the synthesis and biological evaluation of various derivatives of triazolo-pyridazines. The most active compound in this series exhibited an IC50 value significantly lower than that of established chemotherapy agents like CA-4, indicating a potential for further development as an anticancer agent.
Example Case Study:
A study involving a series of triazolo-pyridazine derivatives demonstrated that modifications in the molecular structure could enhance biological activity. For instance:
- The introduction of methyl groups at specific positions on the aromatic ring led to improved potency against cancer cell lines.
- Structural variations were systematically analyzed to assess their impact on antiproliferative activity.
Properties
IUPAC Name |
N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-15-16-13-7-6-12(17-18(9)13)10-4-3-5-11(8-10)14-2/h3-8,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQKMIWDSAQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381520 | |
Record name | N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108810-87-3 | |
Record name | N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.